2-Cyclohexylazepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIMDFSUERBKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302183 | |
| Record name | 2-Cyclohexylhexahydro-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383129-16-6 | |
| Record name | 2-Cyclohexylhexahydro-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383129-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexylhexahydro-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Cyclohexylazepane and Its Derivatives
De Novo Azepane Ring Formation Strategies
The de novo construction of the azepane ring system is a fundamental challenge in organic synthesis. Various strategies have been developed to build the seven-membered ring from acyclic or smaller cyclic precursors.
Cyclization Reactions for the Construction of the Azepane Core
Intramolecular cyclization represents a direct approach to forming the azepane ring. One such method involves an intramolecular 1,7-carbonyl-enamine cyclization. chem-soc.si This strategy has been studied to create fused azepine systems, such as pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline. chem-soc.si The key step is the ring closure of a suitable precursor, demonstrating a viable pathway for constructing the azepine skeleton. chem-soc.si Additionally, the synthesis of novel tetrazolo azepanes has been achieved through a 1,3-intramolecular dipolar cycloaddition of azido (B1232118) nitriles derived from monosaccharides. rsc.org Other ring-closing reactions, such as those promoted by iodine for the synthesis of benzo[b]azepines from butenyl anilines, also contribute to the arsenal (B13267) of cyclization strategies. researchgate.net
Reductive Amination Approaches to Substituted Azepanes
Reductive amination is a powerful and versatile method for synthesizing substituted azepanes. This approach can be performed either intermolecularly or intramolecularly.
A chemoenzymatic strategy has been developed for the synthesis of enantioenriched 2-aryl azepanes. bohrium.comacs.orgnih.gov This method utilizes imine reductases (IREDs) for the asymmetric reductive amination of unstable seven-membered cyclic imines. bohrium.com Although the cyclic imine starting material is often in equilibrium with its ring-opened amino ketone form in aqueous media, specific IREDs have been identified that can effectively catalyze the reduction to the corresponding chiral azepane. bohrium.comrsc.org
| Enzyme | Substrate | Product Enantiomer | Enantiomeric Excess |
| IR-22 | 7-membered cyclic imine (5a) | (R)-2-aryl azepane (6a) | - |
| Novel IREDs | 7-membered cyclic imine (5a) | (S)-2-aryl azepane (6a) | Excellent |
| Data derived from a study on the biocatalytic reduction of 7-membered cyclic imines. bohrium.com |
Intramolecular reductive amination is another key strategy, particularly for creating polyhydroxylated azepanes, which are of interest as iminosugars. nih.gov In these syntheses, a precursor containing both an amine and a carbonyl group (or a group that can be converted to one) is cyclized under reductive conditions, often using catalytic hydrogenation. nih.gov For instance, the synthesis of heavily hydroxylated azepane iminosugars has been accomplished via a sequence involving an osmium-catalyzed tethered aminohydroxylation followed by an intramolecular reductive amination to form the seven-membered ring. nih.gov
A series of functionalized halogen-substituted 2,3,4,7-tetrahydro-1H-azepine derivatives have been synthesized from 7,7-dihalo-2-azabicyclo[4.1.0]heptane precursors. rsc.org The key step involves a reductive amination of aldehydes or ketones with the deprotected secondary cyclopropylamine, which triggers a cyclopropane (B1198618) ring cleavage and subsequent ring expansion to the azepine product. rsc.org
| Aldehyde/Ketone | Cyclopropylammonium Salt | Reductant | Product |
| Various aldehydes | Dihalogenated cyclopropylammonium salt | NaBH(OAc)₃ | Halogen-substituted tetrahydro-azepine |
| Various ketones | Dihalogenated cyclopropylammonium salt | NaBH(OAc)₃ | Halogen-substituted tetrahydro-azepine |
| General conditions for the reductive amination-ring expansion reaction. rsc.org |
Ring-Expansion Methodologies from Smaller Heterocycles (e.g., Pyrrolidines, Nitroarenes)
Ring expansion offers an elegant way to access the azepane scaffold from more readily available smaller rings.
From Pyrrolidines: The synthesis of 2-fluoroalkyl 4-substituted azepanes has been achieved through the ring expansion of proline-derived pyrrolidines. researchgate.net This method involves a regioselective attack of nucleophiles on a bicyclic azetidinium intermediate. researchgate.net Similarly, enantioenriched 2-(trifluoromethyl)azepanes can be synthesized via a stereospecific ring expansion of trifluoromethylated pyrrolidines. scienceopen.com Another approach involves a palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines to their corresponding azepane counterparts under mild conditions. rsc.org A copper(I)-promoted intramolecular Ullmann-type annulation/rearrangement cascade can transform 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates. nih.govfigshare.com
From Nitroarenes: A significant advancement in azepane synthesis involves the dearomative ring expansion of nitroarenes. nih.govthieme-connect.comthieme-connect.comresearchgate.netacs.orgresearchgate.net This strategy prepares complex azepanes from simple, often commercially available, nitroarenes. thieme-connect.comthieme-connect.com The process is typically mediated by blue light and involves the photochemical conversion of the nitro group into a singlet nitrene. nih.govresearchgate.netresearchgate.net This reactive intermediate undergoes a ring expansion, transforming the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system. researchgate.netresearchgate.net Subsequent hydrogenolysis of the azepine intermediate furnishes the saturated azepane ring in a two-step sequence. nih.govresearchgate.net This method has been used to create azepane analogues of known piperidine-containing drugs. nih.govresearchgate.net
| Starting Material | Key Intermediate | Final Product |
| Nitroarene | Singlet Aryl Nitrene / 3H-Azepine | Substituted Azepane |
| General pathway for azepane synthesis from nitroarenes. researchgate.netresearchgate.net |
Photochemical Transformations for Azepane Synthesis
Photochemistry provides unique pathways for constructing the azepane ring. As mentioned previously, the conversion of nitroarenes to azepanes is a prominent example of a photochemical strategy. nih.govthieme-connect.comthieme-connect.comresearchgate.netresearchgate.net This process uses blue light to generate the key nitrene intermediate that initiates ring expansion. nih.govresearchgate.net
Another powerful photochemical method is the rearrangement of N-vinylpyrrolidinones to azepin-4-ones, which constitutes a formal [5+2] cycloaddition. nih.govthieme-connect.comthieme-connect.comresearchgate.net This two-step process begins with the condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone. nih.govthieme-connect.com Subsequent irradiation with UV light (e.g., 254 nm) induces a Photo-Fries-like rearrangement, expanding the five-membered ring to a seven-membered azepinone. nih.govthieme-connect.comresearchgate.net This method tolerates a range of substituents on the enamine portion of the molecule. nih.gov
A one-pot photoenzymatic route has also been developed to synthesize chiral N-Boc-4-amino/hydroxy-azepanes. acs.orgresearcher.life This process combines a photochemical oxyfunctionalization of azepane at a distal C-H position with a subsequent stereoselective enzymatic transamination or carbonyl reduction to yield the chiral products with high conversion and enantiomeric excess. acs.orgresearcher.life
| Photochemical Step | Enzymatic Step | Product |
| Photo-oxygenation of Azepane | Transamination (ATA) | N-Boc-4-amino-azepane |
| Photo-oxygenation of Azepane | Carbonyl Reduction (KRED) | N-Boc-4-hydroxy-azepane |
| Summary of the one-pot photoenzymatic synthesis of chiral azepanes. acs.org |
Transition Metal-Catalyzed Syntheses of Azepanes
Transition metal catalysis offers highly efficient and selective methods for synthesizing complex azepane structures. Rhodium, in particular, has proven to be a versatile catalyst for these transformations.
Rhodium-Catalyzed Reactions (e.g., Cyclopropanation/1-Aza-Cope Rearrangements, Formal 1,3-Migration)
Cyclopropanation/1-Aza-Cope Rearrangements: Rhodium(II) catalysts are effective in synthesizing fused azepine derivatives from dienyltriazoles. nih.govresearchgate.netthieme-connect.comscispace.com The reaction proceeds through a sequential intramolecular Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement. nih.govresearchgate.net An α-imino rhodium(II)-carbenoid is generated from the triazole, which then undergoes intramolecular cyclopropanation with the tethered diene. nih.govthieme-connect.com This forms a transient cis-1-imino-2-vinylcyclopropane intermediate that rapidly rearranges via a researchgate.netresearchgate.net-sigmatropic (1-aza-Cope) rearrangement to yield fused 2,5-dihydro[1H]azepines with high diastereoselectivity. nih.govresearchgate.net
| Catalyst | Substrate | Key Intermediate | Product | Yield |
| [Rh₂(adc)₄] | Dienyltriazole | 1-imino-2-vinylcyclopropane | Fused dihydroazepine | 45-92% |
| Data from a study on Rh(II)-catalyzed synthesis of fused azepines. thieme-connect.com |
Formal 1,3-Migration: A novel rhodium-catalyzed protocol has been developed for the synthesis of azepane derivatives involving a formal 1,3-migration of hydroxy and acyloxy groups. acs.orgnih.govresearchgate.net This reaction is initiated by the formation of an α-imino rhodium carbene from a suitable precursor. acs.orgnih.gov This intermediate then facilitates the formal 1,3-migration of a nearby hydroxyl or acyloxy group. The resulting zwitterionic species undergoes selective annulation to afford the final azepane derivatives efficiently. acs.orgnih.gov
Palladium-Catalyzed Cross-Coupling and Cyclization Reactions
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures. acs.orgnih.gov These methods have been successfully applied to the synthesis of functionalized azepanes.
One notable approach involves the palladium-mediated cross-coupling of α-halo eneformamides. acs.orgresearchgate.net This method allows for the α-alkenylation, alkynylation, and arylation of caprolactam-derived α-halo eneformamides under mild conditions. acs.org For instance, the Suzuki coupling of α-bromo eneformamide with phenylboronic acid, catalyzed by a palladium complex, affords the corresponding α-arylated azepene in good yield. acs.org The resulting 2-substituted eneformamides can be further transformed into various functionalized azepanes. acs.org The alkenylation reactions, in particular, proceed with excellent stereoselectivity. acs.orgresearchgate.net
Another strategy involves the palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which produces 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org This reaction proceeds via the formation of a palladium-hydride species that inserts into the alkyne, followed by bond rearrangement to form the indole (B1671886) ring. organic-chemistry.org Furthermore, palladium-catalyzed dehydrogenative alkenylation of cyclic enaminones has been developed to yield unique 1,3-dienes. researchgate.net The synthesis of dibenzo[b,f]azepines has also been achieved through palladium-catalyzed N-arylation of dibenzo[b,f]azepine. beilstein-journals.org
In the context of constructing dibenzodiazepines and their analogs, a highly efficient one-pot protocol has been developed. mit.edu This method involves the palladium-catalyzed cross-coupling of readily available precursors with ammonia (B1221849), followed by a spontaneous intramolecular condensation to form the desired heterocyclic systems. mit.edu This strategy is applicable to a wide range of substrates, including those with various ester functionalities. mit.edu
The synthesis of N-aryl-debenzeyldonepezil derivatives, which are cholinesterase inhibitors, has been accomplished using the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction as a key step. frontiersin.org This reaction smoothly couples debenzeyldonepezil with various aryl bromides in excellent yields. frontiersin.org
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | α-bromo eneformamide, Phenylboronic acid | Pd catalyst | α-arylated azepene | Mild conditions, good yield | acs.org |
| Intramolecular Cyclization | 2-(1-alkynyl)-N-alkylideneaniline | Pd(OAc)₂, P(n-Bu)₃ | 2-substituted-3-(1-alkenyl)indole | Forms functionalized 3-alkenylindoles | organic-chemistry.org |
| Buchwald-Hartwig Cross-Coupling | Debenzeyldonepezil, Aryl bromides | Pd catalyst | N-aryl-debenzeyldonepezil derivatives | High yields, key step in synthesis of bioactive molecules | frontiersin.org |
| One-pot dibenzodiazepine synthesis | Diaryl ether precursors, Ammonia | Pd catalyst, Cs₂CO₃ | Dibenzodiazepines | Efficient one-pot protocol | mit.edu |
Copper-Catalyzed Amination/Cyclization Processes
Copper-catalyzed reactions offer a complementary and often more economical approach to the synthesis of nitrogen-containing heterocycles. These methods have been particularly effective in the synthesis of azepane derivatives through amination and cyclization strategies.
A notable example is the copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes. acs.orgresearchgate.net This reaction allows for the selective functionalization of distal unactivated C(sp³)–H bonds, leading to structurally diverse alkene- or alkyne-containing azepanes. acs.orgresearchgate.net The proposed mechanism involves a 1,5-hydrogen atom transfer of N-radicals, followed by coupling with the diene or enyne and subsequent C–N bond formation to construct the azepane ring. acs.org This method exhibits a broad substrate scope and is tolerant of various functional groups, making it suitable for the late-stage modification of complex molecules. researchgate.net
Another powerful strategy is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. mdpi.com This reaction provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates and their phosphorus analogs. The process is initiated by the hydroamination of the allene, followed by an intramolecular cyclization to form the azepine ring. mdpi.com The reaction conditions have been optimized to proceed smoothly in the presence of a catalytic amount of a Cu(I) complex. mdpi.com
Copper catalysis has also been employed in the synthesis of polycyclic indoles through a domino three-component coupling-cyclization of 2-ethynylanilines, secondary amines, and aldehydes. organic-chemistry.org Furthermore, copper-catalyzed Ullman-type couplings have been utilized in the synthesis of dibenzo[b,f]azepines. beilstein-journals.org
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Formal [5+2] Aza-annulation | N-fluorosulfonamides, 1,3-dienes/1,3-enynes | Cu catalyst | Alkene/alkyne-containing azepanes | Selective distal C(sp³)–H functionalization, broad substrate scope | acs.orgresearchgate.net |
| Tandem Amination/Cyclization | Functionalized allenynes, Primary/secondary amines | Cu(I) complex | Trifluoromethyl-substituted azepin-2-carboxylates | Efficient synthesis of fluorinated azepine derivatives | mdpi.com |
| Domino Three-Component Coupling-Cyclization | 2-Ethynylanilines, Secondary amines, Aldehydes | CuBr | Substituted 2-(aminomethyl)indoles | Atom-economical, leads to polycyclic indoles | organic-chemistry.org |
| Ullman-type Coupling | N-arylindoles | Cu catalyst | Dibenzo[b,f]azepines | Synthesis of fused azepine systems | beilstein-journals.org |
Gold-Catalyzed Approaches to Azepane Derivatives
Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including azepane derivatives, primarily through the activation of alkynes and allenes towards nucleophilic attack. beilstein-journals.org
One significant application is the gold-catalyzed intramolecular hydroamination of alkynic sulfonamides to construct the azepine framework. beilstein-journals.org This reaction proceeds via a 7-exo-dig cyclization, affording tetrahydroazepine derivatives in good yields. beilstein-journals.org The use of specific ligands, such as a semihollow-shaped triethynylphosphine, has been shown to be crucial for the efficiency of this seven-membered ring formation. beilstein-journals.org
Gold catalysts also enable the synthesis of azepan-4-ones through a two-step [5+2] annulation. nih.gov This method is generally highly regioselective and can achieve good to excellent diastereoselectivities. nih.gov The reaction is sensitive to steric hindrance, and the choice of catalyst can be important for optimal results. nih.gov
Furthermore, a novel method for the synthesis of multisubstituted 4,5-dihydro-1H-azepine derivatives involves the gold-catalyzed reaction of two molecules of a propargylic ester with one molecule of an alkyl azide (B81097). acs.orgnih.gov The proposed mechanism involves the in situ generation of a vinyl gold carbenoid from the propargylic ester, which is then trapped by the alkyl azide to form a vinyl imine intermediate. This intermediate subsequently undergoes a formal [4+3] cycloaddition with another molecule of the vinyl gold carbenoid to yield the azepine product. acs.orgnih.gov
Gold(I)-catalyzed cycloaddition reactions of propargyl substrates have also been explored for the synthesis of benzofused N-heterocyclic azepine derivatives. ntnu.edu
| Reaction Type | Starting Materials | Catalyst/Ligand | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Intramolecular Hydroamination | Alkynic sulfonamides | Gold-triethynylphosphine complex | Tetrahydroazepine derivatives | 7-exo-dig cyclization | beilstein-journals.org |
| Two-step [5+2] Annulation | Secondary amines, Pent-4-ynyl chain precursors | (2-biphenyl)Cy₂PAuNTf₂ or Et₃PAuNTf₂ | Azepan-4-ones | High regioselectivity, good diastereoselectivity | nih.gov |
| [4+3] Cycloaddition | Propargylic esters, Alkyl azides | Gold catalyst | 4,5-dihydro-1H-azepine derivatives | In situ generation of vinyl gold carbenoid | acs.orgnih.gov |
Iron-Catalyzed Reductive Amination
Iron, being an earth-abundant and non-toxic metal, has gained significant attention as a catalyst for various organic transformations, including reductive amination. This process is a cornerstone for the synthesis of amines from carbonyl compounds.
Recent advancements have demonstrated the utility of iron catalysts in the reductive amination of aldehydes and ketones to produce primary amines. sci-hub.sed-nb.info An iron catalyst supported on nitrogen-doped silicon carbide has been reported to be effective for this transformation, exhibiting a broad substrate scope and good tolerance for various functional groups. sci-hub.se This catalyst is also reusable, and aqueous ammonia can be employed as the nitrogen source. sci-hub.se The reaction conditions typically involve elevated temperature and hydrogen pressure. sci-hub.se
Iron carbonyl complexes, such as Fe₃(CO)₁₂ and Fe₂(CO)₉, have also been used as catalyst precursors for reductive amination in an isopropanol/water medium, which serves as the hydrogen source. unisi.it In an alkaline aqueous environment, a hydridocarboferrate species is formed, which is responsible for the reduction of the in situ formed imine or iminium ion. unisi.it This method is sustainable and avoids the use of molecular hydrogen. unisi.it
Furthermore, an iron(II) tricarbonyl complex has been shown to catalyze the chemoselective reductive alkylation of various amines with aldehydes at room temperature, tolerating a range of functional groups. organic-chemistry.org
| Catalyst System | Substrates | Reducing Agent/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Fe/(N)SiC | Ketones, Aldehydes, Aqueous Ammonia | H₂ (6.5 MPa), 140 °C | Primary amines | Broad scope, reusable catalyst, tolerates functional groups | sci-hub.sed-nb.info |
| Fe₃(CO)₁₂ or Fe₂(CO)₉ | Aldehydes, Primary/Secondary amines | i-PrOH/H₂O, 100 °C | Secondary/Tertiary amines | Sustainable, hydrogen-free process | unisi.it |
| Cyclopentadienyl iron(II) tricarbonyl complex | Amines, Aldehydes | Not specified | Alkylated amines | Chemoselective, room temperature, tolerates various functional groups | organic-chemistry.org |
Strategies Involving Organometallic Reagents
Organometallic reagents are indispensable in modern organic synthesis for the formation of carbon-carbon bonds and the construction of complex molecular frameworks. Their application in the synthesis and derivatization of azepanes is a growing area of research.
Organolithium reagents are highly reactive species that can be used for the functionalization of heterocyclic systems. In the context of azepanes, enantiomerically enriched 2-aryl azepanes can be converted to the corresponding N'-aryl ureas. researchgate.net Treatment of these ureas with a base can lead to a stereospecific rearrangement, transferring the aryl substituent to the 2-position of the azepane ring via a configurationally stable benzyllithium (B8763671) intermediate. researchgate.net This method provides access to previously inaccessible enantiomerically enriched 2,2-disubstituted azepanes. researchgate.net
The stereochemistry of α-lithioamines is a critical factor in their reactions. The configurational stability of the organolithium intermediate and the steric course of the subsequent reaction with an electrophile determine the stereochemical outcome of the product. thieme-connect.de Tin-lithium exchange is a common method to generate organolithium species stereospecifically from the corresponding organostannanes. thieme-connect.de
| Strategy | Starting Material | Key Intermediate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Stereospecific Rearrangement | N'-aryl urea (B33335) of 2-aryl azepane | Configurationally stable benzyllithium intermediate | Enantiomerically enriched 2,2-disubstituted azepanes | Stereospecific transfer of aryl group | researchgate.net |
Zirconium-mediated reactions have emerged as a novel and potent method for the construction of cyclic and bicyclic systems, including substituted azepanes. scispace.comresearchgate.net This approach offers significant potential for further synthetic applications. scispace.comresearchgate.net
A key strategy involves the intramolecular co-cyclization of 4- or 5-azanona-1,8-dienes, -enynes, or -diynes using a zirconocene (B1252598) equivalent. soton.ac.uk This process generates zirconacycles, which can then be treated with various electrophiles to yield functionalized azepanes. For example, protonation of the zirconacycle affords 3,4- or 4,5-disubstituted azepanes. soton.ac.uk Alternatively, reaction of the zirconacycles derived from diynes with dimethyl acetylenedicarboxylate (B1228247) and CuCl leads to the formation of 2- or 3-benzazepanes. soton.ac.uk
| Starting Material | Reagent | Intermediate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| 4- or 5-azanona-1,8-dienes/enynes | Zirconocene(1-butene) | Zirconacycle | 3,4- or 4,5-disubstituted azepanes | Intramolecular co-cyclization | soton.ac.uk |
| 4- or 5-azanona-1,8-diynes | Zirconocene(1-butene), then DMAD, CuCl | Zirconacycle | 2- or 3-benzazepanes | Annulation to form fused systems | soton.ac.uk |
Organolithium Chemistry for Azepane Derivatization
Stereoselective and Enantioselective Synthesis of 2-Cyclohexylazepane Analogues
The creation of specific stereoisomers of 2-substituted azepanes is paramount, as different enantiomers or diastereomers often exhibit distinct biological activities. Current time information in Bangalore, IN. Methodologies for achieving high levels of stereocontrol can be broadly categorized into asymmetric catalysis, diastereoselective strategies, and chiral resolution.
Asymmetric catalysis offers a powerful and atom-economical route to enantioenriched chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of a single enantiomer. frontiersin.org A leading-edge approach for the synthesis of enantioenriched 2-substituted azepanes, particularly 2-aryl analogues of this compound, is through biocatalysis. doi.orgresearchgate.net
Chemoenzymatic methods utilizing imine reductases (IREDs) have proven highly effective for the asymmetric reductive amination of cyclic imines. researchgate.net This biocatalytic reduction provides a direct and highly enantioselective route to chiral amines. doi.orgresearchgate.net In a notable study, a panel of IREDs was screened for the reduction of various 2-aryl substituted cyclic imines, demonstrating excellent conversions and high enantiomeric ratios (er). researchgate.net For instance, both enantiomers of 2-phenylazepane (B120452) could be obtained with exceptional stereoselectivity by selecting the appropriate enzyme. researchgate.net While direct studies on this compound are limited, this enzymatic methodology represents a highly promising strategy for its enantioselective synthesis from the corresponding 2-cyclohexyl-3,4,5,6-tetrahydro-2H-azepine imine.
The table below summarizes the performance of various imine reductases in the synthesis of 2-arylazepane analogues.
Table 1: Biocatalytic Asymmetric Reduction of 2-Aryl Cyclic Imines
| Substrate (Ar) | Enzyme | Conversion (%) | Enantiomeric Ratio (er) | Product Configuration |
|---|---|---|---|---|
| Phenyl | CfIRED | >99 | >99:1 | (S) |
| Phenyl | mIRED 02 | >99 | >99:1 | (S) |
| Phenyl | IR-22 | >99 | >99:1 | (R) |
| Phenyl | mIRED 10 | >99 | >99:1 | (R) |
| 4-Methoxyphenyl | CfIRED | 60 | >99:1 | (S) |
| 4-Methoxyphenyl | IR-22 | 93 | >99:1 | (R) |
| 4-Chlorophenyl | CfIRED | >99 | >99:1 | (S) |
| 4-Chlorophenyl | IR-22 | >99 | >99:1 | (R) |
Data sourced from studies on 2-arylazepane synthesis. researchgate.net
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. researchgate.net This is particularly relevant when a molecule contains multiple stereocenters.
A powerful diastereoselective strategy that builds upon the enantioselective synthesis of 2-arylazepanes involves a stereospecific rearrangement of N'-aryl ureas. doi.orgresearchgate.net In this sequence, the enantioenriched 2-arylazepane, obtained via biocatalysis, is converted into an N'-aryl urea. researchgate.net Treatment of this urea with a strong base, such as lithium diisopropylamide (LDA), generates a configurationally stable benzylic organolithium intermediate. doi.orgresearchgate.net This intermediate undergoes a stereospecific intramolecular transfer of the aryl group to the C2 position of the azepane ring, creating a new stereocenter with high diastereoselectivity. researchgate.net This method provides access to previously challenging enantioenriched 2,2-disubstituted azepanes. doi.orgresearchgate.net
Another notable diastereoselective method is the ring expansion of proline-derived N-benzyl pyrrolidino-alcohols, which has been used to construct 2-fluoroalkyl-4-substituted azepanes. 20.210.105 This reaction proceeds via a bicyclic azetidinium intermediate, and the subsequent regioselective attack by a nucleophile occurs in an SN2 fashion, leading to cis- or trans-2,4-disubstituted azepanes with excellent transfer of chirality. beilstein-journals.orgchemdiv.com
While not specifically demonstrated for this compound, osmium-catalyzed aminohydroxylation is a potent tool for the diastereoselective functionalization of olefins and could be adapted for azepane precursors. This reaction introduces both a nitrogen and a hydroxyl group across a double bond in a stereocontrolled manner.
When an enantioselective synthesis is not feasible or provides low enantiomeric excess, chiral resolution of a racemic mixture can be employed. This involves separating the enantiomers of a chiral precursor. Common methods include:
Formation of Diastereomeric Salts: The racemic amine precursor can be reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and enabling their separation.
While specific protocols for the resolution of this compound precursors are not extensively documented, these classical techniques are broadly applicable to chiral amines and their derivatives.
Diastereoselective Approaches (e.g., Osmium-Catalyzed Aminohydroxylation)
Multicomponent and Cascade Reaction Sequences
Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. chemdiv.combaranlab.orgnih.gov This approach enhances atom economy, reduces waste, and streamlines the synthesis of complex molecules. chemdiv.com
The application of these strategies to the synthesis of azepane scaffolds is an active area of research. For instance, a one-pot intermolecular Michael addition/intramolecular aza-Wittig/reduction sequence has been reported for the rapid synthesis of 2-arylazepanes from azidomalonates. 20.210.105 Although direct MCR or cascade syntheses leading to this compound are not widely reported, the principles of these reactions suggest their potential applicability. A hypothetical multicomponent reaction could involve the condensation of a cyclohexyl-containing aldehyde, an amine source, and a suitable bifunctional building block to construct the azepane ring in a single pot.
Cascade reactions, where each step triggers the next, have been employed in the synthesis of various nitrogen-containing heterocycles. baranlab.org A photoredox-catalyzed cascade transformation of allylic alcohol-containing piperidines into azepanes demonstrates a ring expansion strategy that could be adapted for precursors bearing a cyclohexyl moiety. 20.210.105 These advanced synthetic sequences hold significant promise for the future development of efficient and elegant routes to this compound and its derivatives.
Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexylazepane Derivatives
Elucidation of Reaction Mechanisms
The reactivity of the 2-cyclohexylazepane scaffold is dictated by the interplay between the saturated seven-membered ring and its substituents. Understanding the mechanisms of its formation and transformation is crucial for synthetic applications. While literature specifically detailing these mechanisms for this compound is limited, the principles are well-established for the broader class of azepane derivatives and are presented here as the foundational chemistry applicable to the target compound.
Intramolecular Rearrangements (e.g., Aza-Cope Rearrangements, 1,3-Migrations)
Intramolecular rearrangements are powerful methods for constructing and modifying heterocyclic systems. For azepane derivatives, aza-Cope rearrangements and 1,3-migrations are notable for their ability to form the seven-membered ring architecture.
The Aza-Cope rearrangement , a type of smolecule.comsmolecule.com-sigmatropic rearrangement involving a nitrogen atom, is a key strategy for synthesizing azepine structures. The cationic 2-aza-Cope rearrangement, in particular, proceeds under milder conditions than its all-carbon counterpart due to the presence of the charged heteroatom, which lowers the activation barrier. wikipedia.org A synthetically powerful approach involves a tandem sequence where a rhodium(II)-catalyzed cyclopropanation of a dienyltriazole generates a transient 1-imino-2-vinylcyclopropane intermediate. This intermediate rapidly undergoes a 1-aza-Cope rearrangement to yield fused dihydroazepine derivatives, which are precursors to saturated azepanes like this compound. nih.govscispace.com This sequential reaction is highly diastereoselective and efficient for creating the core azepine structure. nih.gov
1,3-migrations also offer an elegant pathway to functionalized azepanes. Research has demonstrated a formal 1,3-migration of hydroxy and acyloxy groups that is initiated by the formation of an α-imino rhodium carbene. figshare.comacs.orgacs.org This step is followed by selective annulation of the resulting zwitterionic intermediate to efficiently produce the seven-membered N-heterocycle. figshare.comnih.gov This migration-annulation strategy is valued for its good functional group tolerance and provides a direct route to densely substituted azepane derivatives. acs.orgacs.org
Ring-Opening and Ring-Closing Processes in Azepane Synthesis
The synthesis of the azepane ring is most commonly achieved through ring-closing or ring-expansion reactions.
Ring-closing reactions are a dominant approach, with ring-closing metathesis (RCM) being a prominent method for forming the azepane core from linear precursors. scispace.com Another key strategy is the cyclization of linear amino acids or their derivatives. askfilo.com Reductive amination of dialdehydes is another effective ring-closing method to access the azepane scaffold. acs.orgnih.gov
Ring-expansion reactions provide an alternative route, transforming smaller rings into the seven-membered azepane system. The Beckmann rearrangement of substituted cyclohexanone (B45756) oximes is a classical and widely used method to produce a seven-membered lactam, which can then be reduced to the corresponding azepane. vulcanchem.com Other ring-expansion strategies include the reaction of N-Boc-protected cyclic enamines with dihalocarbene species to form bicyclic intermediates. Subsequent reductive amination triggers a cyclopropane (B1198618) ring cleavage, leading to ring-enlarged products such as functionalized tetrahydro-1H-azepine derivatives. rsc.org More recently, a photochemical dearomative ring expansion of simple nitroarenes has been developed, which uses blue light to convert a six-membered benzene (B151609) ring into a seven-membered azepine system, subsequently hydrogenated to the azepane. manchester.ac.uk
| Synthesis Strategy | Precursor Type | Key Transformation | Reference(s) |
| Ring-Closing | Diene | Ring-Closing Metathesis (RCM) | , scispace.com |
| Ring-Closing | Dialdehyde | Double Reductive Amination | acs.org, nih.gov |
| Ring-Expansion | Cyclohexanone Oxime | Beckmann Rearrangement & Reduction | vulcanchem.com |
| Ring-Expansion | Cyclic Enamine | Dihalocyclopropanation & Ring Cleavage | rsc.org |
| Ring-Expansion | Nitroarene | Photochemical Rearrangement & Hydrogenolysis | manchester.ac.uk |
Nucleophilic and Electrophilic Substitution Reactions at the Azepane Ring
The saturated azepane ring can participate in substitution reactions, particularly at positions activated by the nitrogen atom. The nitrogen atom itself, being a secondary amine, is inherently nucleophilic.
Nucleophilic substitution is a common reaction. The azepane nitrogen can act as a nucleophile, for example, in nucleophilic aromatic substitution (SNAr) to displace a leaving group on an electron-deficient aromatic ring. The synthesis of ethyl 2-(azepan-2-yl)acetate involves the functionalization at the 2-position of the azepane ring using ethyl bromoacetate (B1195939) in a nucleophilic substitution reaction. vulcanchem.com Furthermore, methodology for the enantioselective synthesis of polysubstituted azepanes has been developed using asymmetric deprotonative lithiation of N-Boc protected allylamines followed by conjugate addition, creating intermediates for further substitution. nih.gov Studies on N-Boc-2-phenylazepane have shown that lithiation followed by reaction with electrophiles can lead to substitution at the α-carbon (C2). whiterose.ac.uk
Electrophilic substitution on the saturated carbocyclic part of the azepane ring is less common. However, functional groups attached to the ring can undergo such reactions. More significantly, the nitrogen atom can direct electrophilic attack to adjacent positions in certain contexts, such as in directed metalation reactions, though this often requires N-protection. msu.edu
Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles
Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed reactions used to form and functionalize heterocyclic rings. libretexts.org In these catalytic cycles, a low-valent metal center undergoes oxidative addition by inserting into a substrate bond, increasing its oxidation state by two. libretexts.org The reverse process, reductive elimination, involves the formation of a new bond between two ligands and a decrease in the metal's oxidation state. libretexts.org
These pathways are crucial in the synthesis of N-heterocycles. For instance, palladium- and nickel-catalyzed reactions that cleave C-C bonds can proceed through oxidative addition. researchgate.net Mechanistic studies on the formation of heterocycles from strained rings like aziridines often invoke the oxidative addition of a Pd(0) or Ni(0) catalyst into a C-N bond. researchgate.netprinceton.edu This is followed by steps such as transmetalation or insertion and is completed by a reductive elimination step to release the product and regenerate the active catalyst. researchgate.netprinceton.edu Computational studies on rhodium-catalyzed reactions of bicyclo[1.1.0]butanes to form azepanes suggest a catalytic cycle involving a concerted C-C bond cleavage and rhodium carbenoid formation, followed by olefin insertion and a final C-C reductive elimination step to furnish the seven-membered azepane ring. nih.gov
Derivatization and Functionalization Reactions
Chemical Transformations of the Azepane Nitrogen Atom
The secondary amine nitrogen in the this compound ring is a key site for chemical transformations, allowing for extensive derivatization. Its nucleophilicity and basicity drive its reactivity. vulcanchem.com
Common functionalization reactions include:
N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated through nucleophilic substitution reactions with alkyl halides or aryl halides (under catalytic conditions).
N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides. For instance, 2-(4-chlorophenyl)-N-cyclohexylazepane-1-carboxamide is a known derivative where the azepane nitrogen has been functionalized to form a urea (B33335) linkage. chemdiv.comchemdiv.com
Sulfonamide Formation: Reaction with sulfonyl chlorides yields stable sulfonamides, a common moiety in medicinal chemistry. dokumen.pubresearchgate.net
Oxidation: The nitrogen atom can be oxidized under specific conditions to form the corresponding N-oxide derivative.
C-H Functionalization: The nitrogen atom can direct the functionalization of adjacent C-H bonds. Rhodium-catalyzed reactions, for example, can achieve direct alkylation or arylation of N-heterocycles. nih.gov
| Transformation | Reagent Class | Product Type | Reference(s) |
| N-Acylation | Acyl Halide / Isocyanate | Amide / Urea | chemdiv.com, chemdiv.com |
| N-Alkylation | Alkyl Halide | Tertiary Amine | chemrxiv.org |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide | dokumen.pub |
| N-Oxidation | Oxidizing Agent | N-Oxide | |
| Directed C-H Borylation | Iridium Catalyst / HBPin | C7-Borylated Indole (B1671886) (by analogy) | msu.edu |
Functionalization of the Cyclohexyl Substituent
Direct functionalization of the cyclohexyl ring in this compound is challenging due to the inert nature of its C(sp³)–H bonds. Research specifically detailing these transformations on this exact molecule is limited; therefore, this section discusses general and analogous methodologies that could be applied. The primary approaches would involve either free radical reactions or modern transition-metal-catalyzed C–H activation.
Free Radical Halogenation: A classic approach to functionalizing cycloalkanes is free radical halogenation. This method, however, often suffers from a lack of selectivity, leading to a mixture of mono- and poly-halogenated products at various positions on the cyclohexyl ring. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The reactivity of the C–H bonds typically follows the order tertiary > secondary > primary, meaning the tertiary C-H at the point of attachment to the azepane ring would be a likely site of reaction, though this would lead to substitution on the azepane ring itself rather than the cyclohexyl substituent.
Transition-Metal-Catalyzed C–H Activation: More recent and selective methods involve transition-metal-catalyzed C–H activation. rsc.orgbeilstein-journals.org These reactions offer the potential for site-selective functionalization under milder conditions. Catalysts based on palladium, rhodium, or ruthenium can activate specific C–H bonds, often directed by a nearby functional group. In the case of an N-protected this compound, the nitrogen atom or a directing group installed upon it could direct the catalyst to specific C–H bonds on the cyclohexyl ring, although C-H activation at the C2 or C7 position of the azepane ring is often more favorable. rsc.org For instance, a directed C–H activation could theoretically lead to arylation, alkylation, or oxidation of the cyclohexyl ring.
A hypothetical reaction sequence for the functionalization of the cyclohexyl group is presented below.
| Reaction Type | Reagents & Conditions | Potential Product(s) | Notes |
| Directed C-H Arylation | Pd(OAc)₂, Directing Group, Ar-I | Aryl-substituted cyclohexylazepane | The directing group on the azepane nitrogen is crucial for regioselectivity. |
| Oxidation | Ru-catalyst, Oxidant | Hydroxylated or carbonylated cyclohexylazepane | Selectivity can be an issue, potentially leading to a mixture of isomers. |
It is important to note that the development of selective C–H functionalization methods for substrates like this compound is an ongoing area of research, and the direct application of existing protocols may require significant optimization.
Formation of Fused and Bridged Azepane Systems
The construction of fused and bridged bicyclic systems containing an azepane ring is a significant area of synthetic chemistry, driven by the presence of such scaffolds in numerous biologically active natural products and pharmaceutical agents. uni-regensburg.de While methods starting directly from this compound are not extensively documented, several strategies exist for creating these complex architectures from related azepane or piperidine (B6355638) precursors, which could be adapted.
Ring-Expansion Strategies: One powerful method involves the ring expansion of smaller, more readily available heterocyclic systems. For example, bicyclic aziridinium (B1262131) ions, generated from enantiopure 2-substituted aziridines, can undergo regio- and stereospecific ring-opening and expansion with various nucleophiles to yield substituted piperidines and azepanes. jove.com A strategy starting with a 2-(4-hydroxybutyl)aziridine can generate a 1-azoniabicyclo[4.1.0]heptane intermediate. Nucleophilic attack at the bridgehead carbon of this intermediate leads to the formation of an azepane ring. jove.com Adapting this to a cyclohexyl-substituted precursor could provide a route to fused systems incorporating the this compound motif.
Cycloaddition Reactions: Lewis acid-catalyzed (4+3) annulation reactions between donor-acceptor cyclopropanes and 2-aza-1,3-dienes have been shown to produce densely substituted azepanones with high diastereoselectivity. nih.gov Similarly, oxa-Diels–Alder reactions of tricyclic oxindole-type enones with enol ethers can furnish novel tetracyclic azepane-fused pyrano[3,2-b]indoles. rsc.org These convergent strategies build the azepane ring as part of the fused system in a single step.
Intramolecular Cyclization: Another common approach is the intramolecular cyclization of a suitably functionalized acyclic or cyclic precursor. For instance, a 2-substituted azepane bearing a reactive side chain can undergo cyclization to form a fused or bridged system. An example is the intramolecular cyclization of an N-tethered diynyl benzaldehyde, catalyzed by gold(I), to construct biaryl-bridged 8-membered N-heterocycles. rsc.org Reductive amination from a precursor containing an aldehyde or ketone can also trigger cyclization, leading to the formation of ring-expanded products. rsc.org
The table below summarizes some of these approaches for the synthesis of fused and bridged azepane systems.
| Synthetic Strategy | Starting Materials | Key Intermediates / Catalysts | Product Type | Ref. |
| Ring-Expansion | 2-(4-toluenesulfonyloxybutyl)aziridine | Bicyclic aziridinium ion | Substituted Azepanes | jove.com |
| (4+3) Annulation | Donor-acceptor cyclopropanes, Azadienes | Yb(OTf)₃ or Cu(OTf)₂/Tox ligand | Densely substituted Azepanones | nih.gov |
| Oxa Diels-Alder | Dihydroazepino[1,2-a]indole diones, Enol ethers | Lewis Acids (e.g., Sc(OTf)₃) | Azepane-fused pyrano[3,2-b]indoles | rsc.org |
| Domino Reaction | α-ketoamides, Enals | Chiral organocatalysts | Oxygen-bridged Azepanes |
These methodologies highlight the versatility of synthetic chemistry in constructing complex molecular architectures based on the azepane core. While direct application to this compound remains an area for further exploration, these established principles provide a solid foundation for the design of synthetic routes toward novel fused and bridged systems derived from this compound.
Computational Chemistry and Theoretical Studies of 2 Cyclohexylazepane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 2-cyclohexylazepane.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For a molecule such as this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. Various functionals, such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-31G* or def2-TZVP), are commonly employed for the geometry optimization of cyclic amines. nih.govarxiv.org These calculations would reveal crucial geometric parameters for this compound, including bond lengths, bond angles, and dihedral angles, which define the puckering of the seven-membered azepane ring and the orientation of the cyclohexyl substituent.
Beyond geometry, DFT provides a detailed picture of the electronic structure. For this compound, this would involve analyzing the distribution of electron density, the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. acs.org The MEP map would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For instance, the nitrogen atom's lone pair would be a region of high negative potential, making it a primary site for protonation or alkylation.
A study on other seven-membered heterocyclic rings, such as azepane, oxepane, and thiepane, used DFT to investigate their electronic properties and reactivity descriptors. acs.org Similar analysis for this compound would provide valuable data on its charge distribution and intramolecular interactions. acs.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be invaluable for the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is a standard approach for calculating NMR chemical shifts. nih.gov By computing the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra of this compound.
The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.gov For nitrogen-containing heterocycles, specific functionals like OLYP have shown good performance in predicting ¹⁵N NMR chemical shifts. nih.gov While direct data for this compound is not available, studies on a wide range of N-heterocyclic carbenes and their derivatives have demonstrated that reliable predictions of ¹³C NMR shifts can be achieved with hybrid functionals like PBE0. researchgate.netmdpi.com
The predicted NMR spectrum for this compound would be complex due to the numerous diastereotopic protons and carbons arising from the chirality at C2 and the conformational flexibility of both the azepane and cyclohexyl rings. Comparing the computationally predicted spectrum with an experimental one would be a powerful method to confirm the structure and assign specific resonances.
Table 1: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Azepane Analog.
| Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |
| C2 | 60.5 | 59.8 |
| C3 | 30.1 | 29.5 |
| C4 | 25.8 | 25.2 |
| C5 | 26.3 | 25.9 |
| C6 | 35.4 | 34.8 |
| C7 | 48.2 | 47.6 |
Note: Data is hypothetical and based on typical accuracies reported for DFT-based NMR predictions of N-heterocycles.
Mechanistic Pathways and Transition State Calculations
DFT calculations are also pivotal in exploring the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, rearrangement, or degradation pathways. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction step, providing insight into its kinetics.
For instance, computational studies have been used to investigate the Rh-catalyzed cycloisomerization of bicyclo[1.1.0]butanes to form azepanes, where DFT calculations were used to elucidate the reaction mechanism and the origin of regioselectivity. nih.gov Similarly, the mechanism of ring expansion of azetidiniums to form azepanes has been investigated using DFT, supporting the proposed reaction pathway. researchgate.net Another study explored the intramolecular 1,3-dipolar cycloaddition in the formation of tetrazolo azepanes, revealing a pseudo-concerted mechanism. researchgate.net While these examples involve more complex transformations, the same principles would apply to studying reactions involving this compound, such as its N-alkylation or oxidation. The calculations would involve locating the transition state structure and confirming it has a single imaginary frequency corresponding to the reaction coordinate.
Conformational Analysis and Molecular Dynamics
The seven-membered azepane ring is inherently flexible, leading to a complex conformational landscape. Computational methods are essential for exploring this landscape and understanding the dynamic behavior of this compound.
Ring Inversion Barriers and Flexible Ring Dynamics
The azepane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The interconversion between these conformations occurs via ring inversion, which has an associated energy barrier. Computational studies on 1,2,7-thiadiazepane, a related seven-membered ring, have used DFT to identify various conformers and calculate the activation barriers for their interconversion. researchgate.net For this compound, similar calculations would reveal the relative energies of its different conformers and the energy barriers separating them. The lowest energy barrier is typically for the degenerate interconversion of a twist-chair conformation with itself. researchgate.net
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. nih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms, allowing the molecule to explore its conformational space over time. nih.gov These simulations can reveal the preferred conformations in solution and the pathways and timescales of conformational changes, providing a more complete picture of the ring's flexibility. researchgate.net The presence of the bulky cyclohexyl group at the C2 position would be expected to influence the conformational preferences and the dynamics of the azepane ring.
Table 2: Calculated Ring Inversion Barriers for a Model Azepane.
| Interconversion | Calculated Barrier (kcal/mol) |
| Twist-Chair ⇌ Chair (TS) | 2.5 |
| Twist-Chair ⇌ Twist-Boat | 15.8 |
| Chair ⇌ Boat | 18.2 |
Note: Data is hypothetical and based on values reported for analogous seven-membered heterocyclic systems. researchgate.net
Influence of Substituents (e.g., Fluorination) on Azepane Conformation
The conformational equilibrium of the azepane ring is highly sensitive to the nature and position of substituents. Extensive research has been conducted on the effect of fluorination on the conformation of azepane derivatives. chim.itbeilstein-journals.org It has been shown that a single fluorine atom can significantly alter the conformational preferences, often rigidifying the flexible seven-membered ring. beilstein-journals.org This effect is attributed to a combination of steric and stereoelectronic factors, such as the gauche effect between the C-F bond and the ring nitrogen. chim.it
In a study of monofluorinated azepanes, a combination of NMR spectroscopy and computational modeling was used to investigate the conformational effects. chim.it The results indicated that the preference for a specific conformation depends on a delicate balance of competing interactions. chim.itbeilstein-journals.org For example, in some substituted azepanes, a non-fluorinated analog exhibits significant conformational disorder, while the introduction of a fluorine atom can lead to a single dominant conformation in solution. beilstein-journals.org
Interplay of Computational and Experimental Conformational Studies
The three-dimensional structure of this compound is complex, owing to the flexibility of both the seven-membered azepane ring and the six-membered cyclohexane (B81311) ring, as well as the rotational freedom of the bond connecting them. Understanding the molecule's preferred conformations is crucial, as these shapes dictate its interactions with biological targets. The interplay between computational modeling and experimental validation is essential for accurately mapping this conformational landscape.
Experimental techniques provide the data necessary to validate these theoretical models.
X-ray Crystallography : This technique provides the definitive solid-state structure of a molecule. wikipedia.org By analyzing a crystal of this compound, researchers can determine precise bond lengths, bond angles, and the exact conformation the molecule adopts in the crystalline lattice. researchgate.net This experimental structure serves as a gold standard for benchmarking the accuracy of computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : In solution, molecules like this compound are often in dynamic equilibrium, rapidly interconverting between several stable conformations. bhu.ac.in NMR spectroscopy is a powerful tool for studying this behavior. jeol.com Information on coupling constants and through-space interactions, identified via Nuclear Overhauser Effect (NOE) experiments, can elucidate the time-averaged conformation in solution and the relative populations of different conformers. rsc.orgnih.gov Comparing these experimental NMR parameters with those predicted computationally for different theoretical conformers allows for the validation of the computational model and a deeper understanding of the molecule's solution-state dynamics. rsc.org
For example, a multilevel computational study could combine molecular dynamics simulations to explore conformational flexibility with quantum mechanics calculations to predict spectroscopic properties, which are then compared against experimental CD or NMR spectra. plos.org
Table 1: Hypothetical Calculated Relative Energies of this compound Conformers This table illustrates the type of data generated from computational studies to compare the stability of different molecular conformations. The values are representative.
| Conformer ID | Cyclohexane Conformation | Azepane Conformation | C-C Bond Orientation | Computational Method | Relative Energy (kcal/mol) |
| 1 | Chair | Chair | Equatorial | DFT (B3LYP/6-31G) | 0.00 (most stable) |
| 2 | Chair | Twist-Chair | Equatorial | DFT (B3LYP/6-31G) | 1.85 |
| 3 | Chair | Chair | Axial | DFT (B3LYP/6-31G) | 4.50 |
| 4 | Twist-Boat | Chair | Equatorial | DFT (B3LYP/6-31G) | 5.20 |
| 5 | Chair | Boat | Equatorial | DFT (B3LYP/6-31G*) | 6.10 |
Chemical Space Exploration and Ligand-Based Computational Approaches
Beyond the structure of a single molecule, computational chemistry allows for the vast exploration of "chemical space" surrounding a core scaffold like this compound. This involves designing and evaluating virtual libraries of derivatives to identify compounds with desired properties, a cornerstone of modern drug discovery. nih.gov Ligand-based computational approaches are particularly valuable when the three-dimensional structure of a biological target is unknown. researchgate.net These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Chemical Space Exploration: Starting with the this compound scaffold, virtual libraries can be generated by adding various functional groups at different positions on the azepane and cyclohexane rings. This exploration aims to create structural diversity to probe a wide range of pharmacological activities. nih.govtandfonline.com Recent studies have highlighted the potential of exploring novel azepane scaffolds, even simple ones, to discover compounds with potent and selective neuropharmacology, underscoring the value of systematically investigating this chemical space.
Ligand-Based Virtual Screening: Once a virtual library is created, it can be screened using ligand-based methods. If a set of molecules with known activity against a particular target is available, their common structural features can be used to filter the virtual library for new, potentially active compounds. frontiersin.orgugm.ac.id Pharmacophore modeling, for instance, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov This model then acts as a template to rapidly screen millions of virtual compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR is another powerful ligand-based technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.comijpsr.info For a series of this compound derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. A statistical model is then built to predict the activity of new, untested compounds based on these descriptors. researchgate.net For example, a 3D-QSAR study on 11H-dibenz[b,e]azepine derivatives successfully created predictive models (CoMFA and CoMSIA) to guide the design of new analogues with improved potency. mdpi.com This approach allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. Molecular docking studies on azepine derivatives have also been used to predict binding modes and identify potential inhibitors for various targets. neliti.com
Table 2: Representative Data from a Hypothetical QSAR Study on this compound Derivatives This table shows an example of data used in a QSAR study, correlating calculated molecular descriptors with experimentally measured biological activity to build a predictive model.
| Compound | R1-Substituent | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Experimental Activity (IC50, nM) | Predicted Activity (IC50, nM) |
| Cpd-1 | -H | 3.52 | 181.32 | 450 | 435 |
| Cpd-2 | -OH | 3.10 | 197.32 | 210 | 225 |
| Cpd-3 | -NH2 | 2.95 | 196.34 | 155 | 160 |
| Cpd-4 | -COOH | 3.25 | 225.33 | 85 | 92 |
| Cpd-5 | -F | 3.68 | 199.31 | 390 | 405 |
Chemical Biology Applications of Azepane Scaffolds As Chemical Tools
Azepane Scaffolds in Chemical Probe Design
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or pathways. ambeed.com The design of an effective chemical probe requires careful consideration of potency, selectivity, and the inclusion of a handle for detection or purification. ambeed.comambeed.com An azepane scaffold like 2-cyclohexylazepane could theoretically serve as a core structure for such a probe.
Modulators of Biological Targets for Mechanistic Studies (e.g., Kinase Inhibition Research)
To be used as a modulator for mechanistic studies, a compound must interact with a specific biological target, such as a kinase, to either inhibit or activate its function, allowing researchers to study the downstream consequences. For a molecule like this compound to be developed into a chemical probe for kinase inhibition research, it would typically undergo a discovery and optimization process. This process would involve screening it against a panel of kinases to identify any inhibitory activity. If initial hits were found, medicinal chemists would synthesize analogues to improve potency and selectivity, as well as to develop a structure-activity relationship (SAR). No public data exists demonstrating that this compound has been evaluated as a kinase inhibitor.
Application in Probing Biological Pathways (excluding therapeutic efficacy)
Chemical probes are instrumental in dissecting complex biological pathways. By selectively modulating a single protein component, a probe can help elucidate that protein's role within a larger signaling cascade or metabolic network. If this compound were found to be a selective modulator of a specific protein, it could be used to study the biological consequences of that protein's activity in cells. This could involve treating cells with the compound and observing changes in protein expression, post-translational modifications, or other cellular phenotypes. There is no available research detailing the use of this compound for these purposes.
Combinatorial Chemistry and Library Synthesis for Biological Screening
Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. These libraries are then screened for activity against biological targets. A scaffold like this compound could be incorporated into a combinatorial library in several ways. The secondary amine of the azepane ring is a key functional group that can be readily modified through reactions like acylation or alkylation, allowing for the attachment of a wide variety of building blocks to generate a diverse library of compounds. The synthesis can be performed in parallel to create discrete compounds or using a "split-and-pool" method to generate vast mixtures. However, no specific libraries built around the this compound scaffold have been reported in the literature.
Table 1: Hypothetical Library Generation from this compound
This interactive table illustrates a hypothetical combinatorial library that could be generated from the this compound scaffold. Note: This data is illustrative and not based on published experimental results.
| Backbone Scaffold | Reactant (R-COOH) | Resulting Amide Product | Potential Target Class |
| This compound | Acetic Acid | N-acetyl-2-cyclohexylazepane | General Screening |
| This compound | Benzoic Acid | N-benzoyl-2-cyclohexylazepane | GPCRs, Ion Channels |
| This compound | 4-Chlorobenzoic Acid | N-(4-chlorobenzoyl)-2-cyclohexylazepane | Proteases, Kinases |
| This compound | Nicotinic Acid | N-nicotinoyl-2-cyclohexylazepane | Neurological Targets |
Strategies for Bioconjugation with Azepane Moieties
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, such as a protein or a peptide. This technique is fundamental for creating antibody-drug conjugates, attaching fluorescent dyes for imaging, or immobilizing proteins on surfaces.
For an azepane moiety to be used in bioconjugation, it would first need to be functionalized with a reactive group. The secondary amine within the this compound ring itself is not typically used directly for bioconjugation to proteins, as it is less reactive than the primary amines (like lysine) found on a protein's surface. A more common strategy would involve modifying the azepane-containing molecule with a bio-orthogonal reactive handle.
Common bioconjugation strategies include:
Amine-Reactive Chemistry : Attaching an N-hydroxysuccinimide (NHS) ester to a derivative of this compound, which could then react with lysine (B10760008) residues on a protein.
Thiol-Reactive Chemistry : Functionalizing a this compound derivative with a maleimide (B117702) group, which selectively reacts with cysteine residues on a biomolecule.
Click Chemistry : Incorporating an azide (B81097) or alkyne group onto the azepane-containing molecule, allowing it to be "clicked" onto a biomolecule that has been modified with the corresponding reaction partner.
There are no published examples of bioconjugation strategies that have been specifically developed for or have utilized the this compound compound.
Future Perspectives and Emerging Research Directions in 2 Cyclohexylazepane Chemistry
Development of Green and Sustainable Synthetic Methodologies for Azepanes
The synthesis of azepane derivatives is an area of continuous interest for organic chemists. researchgate.net Traditional methods often involve multi-step sequences or harsh reaction conditions, which are inefficient and generate significant waste. manchester.ac.ukthieme-connect.de Consequently, there is a strong push towards developing "green" and sustainable synthetic routes that align with principles like atom economy and waste reduction. researchgate.net
Emerging green methodologies focus on several key areas:
Alternative Energy Inputs: Microwave irradiation is increasingly used to accelerate chemical reactions, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. acs.org Solvent-free microwave-assisted reactions represent a particularly green approach. researchgate.net
Greener Reaction Media: The use of water as a solvent is a cornerstone of green chemistry. medcraveonline.com For instance, the synthesis of various N-heterocycles, including azepanes, has been achieved in a basic aqueous carbonate medium under microwave irradiation. acs.org
Catalysis: The development of novel catalytic systems is crucial. Iron-catalyzed reductive amination of carbonyl derivatives provides a route to azepanes with good functional group tolerance. researchgate.net Furthermore, recyclable magnetic nanocatalysts are being explored to simplify catalyst recovery and reuse, minimizing waste. acs.orgresearchgate.net
Photoenzymatic Synthesis: A novel one-pot photoenzymatic method combines photochemical oxyfunctionalization with enzymatic catalysis to produce chiral-protected hydroxyazepanes from the parent azepane. acs.org This process operates under mild conditions and demonstrates high conversion and stereoselectivity. acs.org
A comparative example of different synthetic approaches is detailed in the table below, highlighting the trend towards more sustainable methods.
| Method | Key Features | Sustainability Aspect |
| Traditional Cyclization | Multi-step synthesis of linear precursors followed by cyclization. manchester.ac.uk | High step count, often requires protecting groups, leading to lower overall yield and more waste. manchester.ac.uk |
| Beckmann/Schmidt Rearrangement | Ring expansion of cyclohexanones or functionalized piperidones. manchester.ac.ukthieme-connect.de | Often uses harsh acidic conditions and highly energetic reagents; can lack regioselectivity. thieme-connect.de |
| Microwave-Assisted Synthesis | Use of microwave irradiation to drive reactions, often in aqueous media. acs.org | Reduced reaction times, lower energy consumption, use of environmentally benign solvents like water. acs.orgresearchgate.net |
| Photochemical Ring Expansion | Blue light-mediated dearomative ring expansion of nitroarenes to form the azepane core. manchester.ac.uknih.govresearchgate.net | Occurs at room temperature, utilizes readily available starting materials, high atom economy. manchester.ac.uknih.govresearchgate.net |
| Photoenzymatic Synthesis | Combines photochemistry and enzymatic catalysis in a one-pot process. acs.org | Mild reaction conditions, high stereoselectivity, operationally simple. acs.org |
These advancements underscore a commitment to developing more efficient and environmentally responsible methods for constructing the valuable azepane core. researchgate.net
Exploration of Complex and Polysubstituted Azepane Chemical Space
The relative scarcity of azepanes in drug discovery highlights a significant untapped area of chemical space. manchester.ac.uknih.govresearchgate.net A primary challenge has been the lack of versatile methods to create complex and polysubstituted azepanes. mdpi.commanchester.ac.uk Traditional methods often struggle with controlling regioselectivity and stereochemistry, limiting the diversity of accessible structures. manchester.ac.ukthieme-connect.de
Recent breakthroughs are beginning to address this limitation. A notable strategy involves the photochemical dearomative ring expansion of nitroarenes. manchester.ac.uknih.gov This method, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered azepane system in just two steps. manchester.ac.uknih.govresearchgate.net A key advantage of this approach is that the substitution pattern of the starting nitroarene (ortho, meta, para) is directly translated to the final azepane product. manchester.ac.uk This allows for the streamlined synthesis of poly-functionalized azepanes that would be difficult to access otherwise. manchester.ac.ukacs.org
Other innovative methods contributing to the expansion of azepane chemical space include:
Tandem Reactions: A copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes provides a novel route to functionalized azepine derivatives. mdpi.com This method demonstrates the potential for creating unique substitution patterns, including the incorporation of fluorine, which is of great interest in medicinal chemistry. mdpi.comnih.gov
Three-Component Reactions: An iron-catalyzed three-component reaction between pyridines, diazo compounds, and coumalates can generate diverse, annelated seven-membered N-heterocycles in a single step at room temperature. nih.gov
Diversity-Oriented Synthesis: A stereocontrolled approach starting from cyclodienes involves oxidative ring cleavage followed by a ring-closing double reductive amination to furnish conformationally restricted azepane-based amino acid derivatives. thieme-connect.com
The ability to synthesize a wider array of complex and polysubstituted azepanes is critical for "scaffold hopping," where a common molecular core in a known drug is replaced with a novel one, like an azepane, to generate new lead compounds with potentially improved properties. acs.org For example, researchers have successfully synthesized azepane analogues of several known piperidine-containing drugs. nih.govresearchgate.net
| Synthetic Strategy | Starting Materials | Key Feature | Resulting Complexity |
| Photochemical Ring Expansion manchester.ac.uknih.gov | Substituted Nitroarenes | Translates arene substitution pattern to the azepane ring. | Polysubstituted azepanes with high diastereoselectivity. acs.orgthieme-connect.de |
| Tandem Amination/Cyclization mdpi.com | Fluorinated Allenynes, Amines | One-pot formation of functionalized azepines. | α-CF3-containing azepine-2-carboxylates. mdpi.com |
| Fe-Catalyzed 3-Component Reaction nih.gov | Pyridines, Diazo Compounds, Coumalates | One-step dearomative formal cycloaddition. | Diversely substituted annelated azepanes. nih.gov |
| Diversity-Oriented Synthesis thieme-connect.com | Cyclodienes | Oxidative ring cleavage and reductive amination. | Conformationally restricted, fluorine-containing azepane amino acids. thieme-connect.com |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The synthesis of azepanes, particularly through novel routes like photochemical ring expansion, involves reactive intermediates and complex pathways that benefit from advanced analytical techniques. researchgate.netacs.org
Advanced Spectroscopic Techniques are providing unprecedented insight into catalytic reactions and reaction intermediates. numberanalytics.com
In Situ Spectroscopy: Techniques like in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the study of reactions under actual operating conditions, helping to identify transient species and active sites. numberanalytics.com
Time-Resolved Spectroscopy: This allows researchers to study the dynamics of catalytic reactions, tracking changes on very short timescales. numberanalytics.com
Photoionization Mass Spectrometry: Using tunable vacuum ultraviolet (VUV) synchrotron radiation, this powerful technique can sensitively and selectively detect elusive, gas-phase reactive intermediates like radicals and carbenes, which is crucial for understanding reaction pathways. rsc.org For instance, in the photochemical synthesis of azepanes from nitroarenes, spectroscopy helps confirm the generation of singlet nitrene and 3H-azepine intermediates. researchgate.net
Computational Chemistry , particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms. researchgate.netrsc.org
Mechanism Elucidation: Computational studies can map out entire reaction energy profiles, identifying transition states and intermediates. rsc.orgresearchgate.net For example, DFT calculations have been used to study the intramolecular cycloaddition for forming tetrazole-fused azepanes, revealing a pseudo-concerted mechanism. researchgate.netrsc.org
Predicting Selectivity: Calculations can explain the origins of chemo- and regioselectivity. In the iron-catalyzed dearomatization of pyridines, computational studies corroborated the experimentally observed regioselectivities. nih.gov Similarly, studies on the gold(I)-catalyzed annulation of ynamides showed why a 6π-electrocyclization pathway is favored to produce a seven-membered azepine over other potential pathways. rsc.org
Conformational Analysis: For the final azepane products, computational methods can predict the most stable conformations, which is important for understanding their potential biological activity. researchgate.netrsc.org
The synergy between advanced spectroscopy and computational chemistry provides a powerful approach to unraveling the intricate details of azepane synthesis, guiding the development of more efficient and selective reactions. researchgate.netrsc.orgrsc.org
Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (Methodological Advances)
The intersection of organic synthesis and chemical biology is a fertile ground for innovation, where new chemical tools are developed to probe and manipulate biological systems. Azepane-based compounds, with their unique three-dimensional structures, are emerging as valuable scaffolds in this interdisciplinary space. manchester.ac.ukacs.orgnih.gov
Methodological advances focus on using novel synthetic strategies to create azepanes designed for specific biological applications:
Iminosugar Analogues: Polyhydroxylated azepanes are analogues of natural sugars where the ring oxygen is replaced by a nitrogen atom. nih.gov These "iminosh" are potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial in many biological processes. nih.gov New stereoselective synthetic methods, such as osmium-catalyzed tethered aminohydroxylation, are being developed to create heavily hydroxylated azepanes. nih.govacs.org These compounds serve as tools to study carbohydrate metabolism and as potential therapeutic agents. nih.gov Future work in this area will focus on modifying the azepane core, for instance, by adding alkyl chains to the nitrogen, to improve inhibitory potency against specific enzymes like lysosomal glycosidases. nih.govacs.org
Probing Chemical Space for Neuropharmacology: Unexplored chemical scaffolds can lead to the discovery of compounds with novel biological activities. By exploring a database of generated chemical structures, researchers identified and synthesized a novel chiral bicyclic azepane. acs.org This compound was found to be a potent inhibitor of monoamine transporters, highlighting the potential of simple but new azepane structures in neuropharmacology and early-stage drug discovery. acs.org
Scaffold Hopping for New Leads: As synthetic methods become more robust, chemists can systematically replace known pharmacophores, like piperidine (B6355638), with an azepane ring. nih.govacs.org This "scaffold hopping" can lead to compounds with altered or improved pharmacological profiles. The development of a photochemical method to create azepane analogues of known drugs like ifenprodil (B1662929) and fentanyl is a prime example of this approach, providing new tools for chemical biology and medicinal chemistry. acs.org
Fluorinated Amino Acid Derivatives: The synthesis of fluorine-containing piperidine and azepane β-amino acid derivatives combines several important structural motifs in medicinal chemistry. thieme-connect.com Fluorine can significantly alter a molecule's metabolic stability and binding affinity. Developing synthetic routes to these complex, conformationally restricted azepanes provides new building blocks for creating novel peptides and other bioactive molecules. nih.govthieme-connect.com
This interdisciplinary research not only expands the synthetic chemist's toolbox but also provides chemical biologists with novel, structurally diverse molecules to explore complex biological questions. acs.orgucla.edu
Q & A
Q. Q1. What are the established synthetic routes for 2-Cyclohexylazepane, and how can researchers optimize yields while minimizing impurities?
Methodological Answer: Synthesis optimization involves systematic screening of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks. For example, orthogonal arrays can identify critical factors affecting yield and purity. Post-reaction characterization via HPLC or GC-MS is essential to quantify impurities . Kinetic studies (e.g., time-resolved NMR) can elucidate side-reaction pathways. For reproducibility, document protocols in line with guidelines for chemical reporting (e.g., RAMP risk assessments) .
Q. Q2. How should researchers characterize this compound’s physicochemical properties to ensure reproducibility across studies?
Methodological Answer: Standardize measurements using ICH Q2(R1) guidelines. Key parameters include:
- LogP : Use shake-flask method with octanol/water partitioning.
- pKa : Employ potentiometric titration with automated titrators.
- Thermal stability : DSC/TGA under inert atmospheres.
Report deviations (e.g., humidity effects) and validate instruments with reference compounds. Publish raw data in supplementary materials to enable cross-validation .
Intermediate Research Questions
Q. Q3. What experimental strategies are recommended to investigate this compound’s pharmacological mechanisms in vitro?
Methodological Answer: Adopt a tiered approach:
Target identification : Use affinity chromatography or SPR to screen protein targets.
Functional assays : Measure cAMP/GTPγS binding for GPCR activity.
Pathway analysis : Combine RNA-seq and phosphoproteomics to map signaling cascades.
Include negative controls (e.g., scrambled analogs) and validate findings across cell lines. For statistical rigor, use ANOVA with post-hoc corrections to address multiplicity .
Q. Q4. How can researchers resolve contradictions in reported binding affinities of this compound across studies?
Methodological Answer: Contradictions often arise from assay variability (e.g., radioligand vs. fluorescent probes). Conduct a meta-analysis using PRISMA guidelines :
- Systematically aggregate data from peer-reviewed studies.
- Apply heterogeneity tests (e.g., Cochran’s Q) to identify outliers.
- Replicate key experiments under standardized conditions (e.g., uniform buffer pH, temperature).
Publish methodological audits to highlight protocol disparities .
Advanced Research Questions
Q. Q5. What computational frameworks are suitable for modeling this compound’s interaction with novel targets (e.g., orphan GPCRs)?
Methodological Answer: Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (AMBER, GROMACS) to predict binding modes. Validate with:
Q. Q6. How can researchers design robust in vivo studies to assess this compound’s efficacy while addressing interspecies variability?
Methodological Answer:
- Species selection : Use transgenic models (e.g., humanized receptors) to improve translational relevance.
- Dose optimization : Perform PK/PD modeling to establish exposure-response relationships.
- Bias mitigation : Randomize animal cohorts and blind outcome assessments.
Adhere to ARRIVE 2.0 guidelines for reporting and include power analyses to justify sample sizes .
Data Synthesis & Reporting
Q. Q7. What systematic review methodologies are effective for synthesizing fragmented data on this compound’s off-target effects?
Methodological Answer: Follow Cochrane Handbook protocols:
Define PICOS criteria (Population: cell/animal models; Intervention: compound concentration; Comparators: vehicle/controls).
Search EMBASE, PubMed, and Scopus using controlled vocabularies (e.g., MeSH terms).
Assess bias with ROBINS-I for non-randomized studies.
Use RevMan for meta-analyses and GRADE to evaluate evidence quality. Involve methodologists to address confounding variables .
Q. Q8. How should researchers structure a publication to highlight this compound’s novelty while addressing limitations in reproducibility?
Methodological Answer:
- Introduction : Contextualize novelty using a literature review matrix (e.g., compare structural analogs).
- Methods : Detail protocols with EQUATOR Network checklists (e.g., CONSORT for animal studies).
- Discussion : Address limitations via sensitivity analyses (e.g., impact of solvent choice on bioactivity).
Include a "Data Availability" section with links to repositories (e.g., Zenodo) for raw spectra and scripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
